molecular formula C6H11NO B1581120 1,5-Dimethyl-2-pyrrolidinone CAS No. 5075-92-3

1,5-Dimethyl-2-pyrrolidinone

Cat. No. B1581120
CAS RN: 5075-92-3
M. Wt: 113.16 g/mol
InChI Key: FILVIKOEJGORQS-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-pyrrolidinone (DMP) is a colorless, high boiling, and polar aprotic solvent that is widely used in various scientific research applications. It is a cyclic amide with the molecular formula C6H11NO and is also known as N,N-Dimethylpyrrolidin-2-one. DMP is a versatile solvent that has excellent solubility properties and is used in various chemical reactions, including the synthesis of polymers, pharmaceuticals, and agrochemicals.

Scientific Research Applications

Chiral Auxiliary in Stereoselective Enolate Reactions

The utility of 1,5-Dimethyl-2-pyrrolidinone derivatives, particularly in the form of chiral auxiliaries, has been explored. The synthesis and utility of 3,3-dimethyl-5-substituted-2-pyrrolidinone ‘Quat’ chiral auxiliary are significant for stereoselective enolate reactions of attached N-acyl side chains. The mild and non-racemising conditions required for the removal of the chiral side chain enhance its usefulness in stereochemistry (Davies et al., 2002).

Self-Association and Solvent Effects Studies

The self-association and solvent effects on 2-pyrrolidinone, a close relative of 1,5-Dimethyl-2-pyrrolidinone, have been thoroughly studied. These studies are significant for understanding the dimeric self-association and the effects of different solvents on the stability and behavior of such compounds (Yekeler, 2001).

Synthesis of Pyrrolidinones from Reductive Amination

1,5-Dimethyl-2-pyrrolidinone derivatives have been synthesized from the reductive amination of levulinic acid with primary amines. These pyrrolidinones have diverse applications such as surfactants, pharmaceutical intermediates, dispersants, and solvents. This illustrates the compound's potential in organic synthesis and industrial applications (Xu et al., 2017).

Computational and Structural Studies

Computational studies on the molecular structure and properties of pyrrolidinone derivatives have provided insights into their chemical behavior, stability, and potential applications. This includes the analysis of their electronic structures, interaction potentials, and reactivity using various computational methods. Such studies are crucial for the development of new compounds and materials based on pyrrolidinone derivatives (Singh et al., 2014).

Photodimerization Studies

Photodimerization studies of 1,4-dimethyl-2-pyrrolidinone and its derivatives have been conducted. These studies provide insights into the reaction kinetics and mechanisms under different conditions, which is vital for understanding the photochemical behavior of these compounds and their potential applications in materials science and photophysics (Cao et al., 2010).

Anti-Proliferative Activity Studies

Some pyrrolidinone derivatives have been investigated for their anti-proliferative activities against human cancer cells. This research highlights the potential of these compounds in the development of new therapeutic agents for cancer treatment (Ince et al., 2020).

properties

IUPAC Name

1,5-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-4-6(8)7(5)2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILVIKOEJGORQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871112
Record name 1,5-Dimethylpyrrolidin-2-one
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-2-pyrrolidinone

CAS RN

5075-92-3
Record name 1,5-Dimethyl-2-pyrrolidone
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Record name 1,5-Dimethylpyrrolidin-2-one
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Record name 5075-92-3
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Record name 1,5-Dimethylpyrrolidin-2-one
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Record name 1,5-dimethylpyrrolidin-2-one
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Synthesis routes and methods

Procedure details

Wedler, et al. (Journal. f. prakt. Chemie (1990) 332:557–562) discuss a process for producing 5-hydroxy-1,5-dimethyl-2-pyrrolidone by reacting α-angelica lactone with methylamine. Dehydration of this product resulted in the formation of the unstable 5-methylene-N-methyl-2-pyrrolidone, rather than the desired 1,5-dimethyl-2-pyrrolidone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
RS Drago, R Riley - Journal of the American Chemical Society, 1990 - ACS Publications
We report the facile, uncatalyzed, oxidation of 1-methyl-2-pyrrolidinone by 02 at 75 C and 3 atm pressure. Approximately 2 M concentrations of an oxidizing agent are formed in the neat …
Number of citations: 81 pubs.acs.org
AMA van Wageningen, P Timmerman… - … A European Journal, 1997 - Wiley Online Library
The synthesis of 11 calix[4]arene‐based carceplexes obtained by solvent or doped inclusion is reported. Carceplexes with amides, for example, DMF, NMP, and 1,5‐dimethyl‐2‐…
J Jiang, O Phillips, A Engler, MH Vong… - Polymers for …, 2019 - Wiley Online Library
Poly(phthalaldehyde) (PPHA) can be used as a structural material in transient devices and photo‐catalytically depolymerized at the end of device life by the use of a photo‐acid …
Number of citations: 7 onlinelibrary.wiley.com
SI Abdelwahab, S Mohan, MME Taha, W Ahsan… - Tropical Journal of …, 2019 - ajol.info
Purpose: To investigate the antidepressant effect of methanol extract of smokeless tobacco and identify its bioactive compounds. Methods: Adult Wistar rats were randomly assigned to …
Number of citations: 1 www.ajol.info
AMA Van Wageningen - 1998 - elibrary.ru
This thesis describes the synthesis and properties of container molecules with a non-symmetric cavity, obtained via combination of a calix (4)-and resorcin (4) arene moiety, so-called …
Number of citations: 3 elibrary.ru
TD McCarley, J Brodbelt - Journal of the American Society for Mass …, 1993 - Springer
The ion-molecule reactions of dimethyl ether ions CH 3 OCH 3+ and (CH 3 OCH 3) H+, and four-to seven-membered ring lactams with methyl substituents in various positions were …
Number of citations: 16 link.springer.com
S Chakrabortty, S Zheng, F Kallmeier, E Baráth… - …, 2023 - Wiley Online Library
Direct asymmetric reductive amination of bio‐based levulinic acid (LA) to the enantioenriched 5‐methylpyrrolidinone is achieved by using a readily available chiral Ru/bisphosphine …
DA Godwin, BB Michniak, MR Player… - International journal of …, 1997 - Elsevier
The transdermal penetration-enhancing abilities of 16 pyrrolidinones were tested against the model drug hydrocortisone using a hairless mouse skin model in vitro. Skins were …
Number of citations: 31 www.sciencedirect.com
Z He, D Xu, S Wang, H Zhang, Z Jing - Energy & Fuels, 2018 - ACS Publications
Hydrothermal liquefaction of microalgae produces water-insoluble biocrude that spontaneously separates from aqueous phase by gravity. A small proportion of water-soluble biocrude …
Number of citations: 17 pubs.acs.org
Y Jiang, Z Li, Y Li, L Chen, H Zhang, H Li, S Yang - Fuel, 2023 - Elsevier
At present, massive and renewable biomass energy is being deemed an emerging potential energy reserve. Given the non-renewable fossil raw materials with pollution-related …
Number of citations: 5 www.sciencedirect.com

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